molecular formula C14H9BrN2O2S2 B2515178 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 848336-14-1

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B2515178
CAS No.: 848336-14-1
M. Wt: 381.26
InChI Key: DJHPOUAVHNJDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is a thienopyrimidine-based compound identified as a potent and selective Janus kinase (JAK) inhibitor, primarily investigated for its potential in modulating immune and inflammatory responses. This compound functions by targeting the ATP-binding site of JAK enzymes, which are critical components of the JAK-STAT signaling pathway (source) . Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis, making this inhibitor a valuable tool for probing the pathophysiology of these conditions. Its specific activity against JAK isoforms offers researchers a means to dissect the distinct roles of these kinases in cytokine signaling. Furthermore, the bromophenyl moiety contributes to its binding affinity and selectivity profile. Beyond immunology, its application extends to oncology research, as the JAK-STAT pathway is also constitutively active in certain hematologic malignancies and solid tumors, providing a rationale for investigating its anti-proliferative effects in cellular models. This reagent is thus essential for preclinical studies aimed at validating JAK kinases as therapeutic targets and for the development of novel treatment strategies.

Properties

IUPAC Name

2-[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S2/c15-9-3-1-8(2-4-9)11-5-10-13(21-11)14(17-7-16-10)20-6-12(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHPOUAVHNJDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848336-14-1
Record name 2-((6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The bromophenyl group is then introduced through a substitution reaction, and the sulfanylacetic acid moiety is attached via a nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Mechanism of Action

The mechanism of action of 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Electron-Donating Groups : The bromine substituent in the target compound increases molecular weight and lipophilicity compared to analogs with methylsulfanyl or methoxy groups .

Analogues with Trifluoromethyl or Pyrazole Substituents

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Purity
2-{[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₄H₁₄F₃N₅O₂S 369.35 Trifluoromethyl, pyrazole 505054-60-4 95%
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid C₁₁H₇F₃N₂O₂S₂ 320.31 Trifluoromethyl, thiophene Not provided 95%

Key Observations :

  • Trifluoromethyl Groups : These substituents enhance metabolic stability and electronegativity compared to bromophenyl analogs but reduce solubility .
  • Heterocyclic Variations : Pyrazole or thiophene rings introduce nitrogen or sulfur atoms, influencing binding affinity in biological targets .

Commercial and Physicochemical Data

Compound Name Price (250 mg) Molecular Weight Solubility (Predicted)
This compound €406.00 409.29 Low (lipophilic)
2-{[6-(4-Methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid Not listed 357.44 Moderate

Key Observations :

  • The 4-bromophenyl derivative is significantly more expensive than non-halogenated analogs, likely due to synthetic complexity .
  • Methylsulfanyl and methoxy groups improve aqueous solubility compared to bromine .

Biological Activity

2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is an organic compound with the molecular formula C14H9BrN2O2S and a molecular weight of approximately 381.27 g/mol. This compound features a thieno[3,2-d]pyrimidine core, which is significant in the development of various kinase inhibitors. Its unique structural properties make it a candidate for several biological applications, particularly in cancer research and metabolic disorders.

Chemical Structure and Properties

The compound is characterized by:

  • Thieno[3,2-d]pyrimidine core : A scaffold commonly found in kinase inhibitors.
  • Bromophenyl substitution : Enhances its lipophilicity and potential biological activity.
  • Sulfanyl acetic acid moiety : May influence its interaction with biological targets.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit kinase inhibition properties. The thienopyrimidine structure is known to interact with various kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

Compound NameStructural FeaturesBiological Activity
6-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-yl sulfanyl acetic acidMethylphenyl instead of bromophenylPotentially different kinase inhibition profile
6-(Phenyl)thieno[3,2-d]pyrimidin-4-yl sulfanyl acetic acidLacks halogen substituentsLower lipophilicity; may affect bioavailability
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4-yl sulfanyl acetic acidChlorine substitutionDifferent electronic properties affecting activity

Antidiabetic Potential

In studies focusing on glucose metabolism, related compounds have shown promising results in enhancing insulin sensitivity and glucose uptake in muscle cells. For instance, modifications to the thienopyrimidine scaffold have led to compounds that improved oral glucose tolerance and restored insulin levels in diabetic models .

Case Studies

  • In Vitro Studies : The compound's analogs have been tested on various cancer cell lines, revealing IC50 values indicative of their potency against specific kinases involved in tumor progression.
  • Animal Models : In diabetic rat models, compounds derived from this scaffold exhibited significant improvements in lipid profiles and insulin signaling pathways, suggesting potential therapeutic applications in metabolic disorders .

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : These enzymes are critical regulators of insulin signaling and cellular growth. Inhibitors targeting PTP1B have shown enhanced insulin action and reduced adipogenesis .
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in glucose metabolism and lipid homeostasis.

Q & A

Q. What are the recommended synthetic routes for 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid?

The compound is synthesized via multi-step reactions starting with thiophene derivatives and pyrimidine precursors. Key steps include:

  • Cyclocondensation of 4-bromophenyl-substituted thiophene with pyrimidine precursors to form the thieno[3,2-d]pyrimidine core.
  • Introduction of the sulfanylacetic acid moiety through nucleophilic substitution or thiol-alkyne coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu) must be optimized to achieve yields >70% .

Q. How can structural integrity and purity be confirmed post-synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and absence of byproducts (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm, thieno[3,2-d]pyrimidine protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 408.23 for C₁₄H₁₀BrN₂O₂S₂) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradients .

Q. What are the solubility challenges, and how can they be addressed?

The compound exhibits poor aqueous solubility due to its hydrophobic thieno[3,2-d]pyrimidine core. Strategies include:

  • Co-solvent systems : Use DMSO:water (1:4) for in vitro assays.
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at 0.1% w/v .

Q. What preliminary biological assays are suitable for this compound?

Screen for kinase inhibition (e.g., EGFR, VEGFR) using:

  • Enzyme-linked immunosorbent assays (ELISA) : Measure IC₅₀ values in kinase buffer (pH 7.4, 25°C).
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT .

Q. How does the bromophenyl group influence reactivity?

The electron-withdrawing bromine enhances electrophilic substitution at the pyrimidine ring, facilitating sulfanyl group attachment. It also improves π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency.
  • Solvent optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for intermediate stability.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 20% yield improvement .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Off-target profiling : Use proteome-wide microarrays to identify non-specific interactions .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Model interactions with EGFR (PDB: 1M17) using AutoDock Vina.
  • QM/MM simulations : Analyze charge distribution at the sulfanylacetic acid group to predict binding affinity .

Q. How to design derivatives for improved metabolic stability?

  • Isosteric replacement : Substitute the acetic acid group with a tetrazole ring (logP reduction by 0.5 units).
  • Deuterium labeling : Replace labile hydrogens at the thieno[3,2-d]pyrimidine core to slow CYP450 metabolism .

Q. What strategies mitigate photodegradation in storage?

  • Light-protective packaging : Use amber vials under N₂ atmosphere.
  • Stabilizer additives : Incorporate 0.1% w/v ascorbic acid to scavenge free radicals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.